1-(2-Ethoxyethoxy)-4-vinylbenzene
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Description
Molecular Structure Analysis
The molecular structure of “1-(2-Ethoxyethoxy)-4-vinylbenzene” would likely be complex due to the presence of multiple functional groups. For example, 2-(2-Ethoxyethoxy)ethanol, a related compound, has the molecular formula CH3CH2OCH2CH2OCH2CH2OH .
Physical And Chemical Properties Analysis
While specific properties for “this compound” are not available, a related compound, 1-ethoxy-2-(2-ethoxyethoxy)ethane, has a boiling point of 190.2±15.0 °C at 760 mmHg and a flash point of 63.8±15.9 °C .
Scientific Research Applications
Electrosynthetic Routes and Compound Isolation
1-(2-Ethoxyethoxy)-4-vinylbenzene, due to its structural similarity to compounds involved in electrosynthesis and natural product isolation, has potential applications in these fields. Studies have shown electrosynthetic routes that produce compounds like 1-nitro-2-vinylbenzene and 1H-indole from related chloroethyl and bromoethyl nitrobenzenes, indicating possible synthetic utility for derivatives of this compound in producing vinylbenzene compounds and heterocycles through electrochemical methods (Du & Peters, 2010). Additionally, liverwort studies have identified similar compounds, suggesting that this compound derivatives could be isolated from natural sources or synthesized for studying natural product chemistry (Nagashima, Murakami, & Asakawa, 1999).
Polymer Chemistry and Material Science
This compound and its analogs are valuable in the development of novel polymers and materials. Research on methoxy-substituted divinylbenzenes, which are structurally related, has demonstrated their utility in anionic polymerization to produce polymers with thermal cross-linking properties, suggesting that this compound could similarly be utilized in polymer synthesis with potential applications in material science (Otake et al., 2017).
Photoluminescence and Electronic Properties
Compounds structurally related to this compound have been synthesized and studied for their photoluminescent properties, indicating potential applications in the development of luminescent materials and electronic devices. Studies on bis-(α-cyano-4-methoxystyryl)benzenes have shown significant photoluminescence, suggesting that derivatives of this compound could also possess valuable electronic and optical properties for use in optoelectronic applications (Lowe & Weder, 2002).
Properties
IUPAC Name |
1-ethenyl-4-(2-ethoxyethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-11-5-7-12(8-6-11)14-10-9-13-4-2/h3,5-8H,1,4,9-10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOQKKFBYIBJOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498220 |
Source
|
Record name | 1-Ethenyl-4-(2-ethoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67521-18-0 |
Source
|
Record name | 1-Ethenyl-4-(2-ethoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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